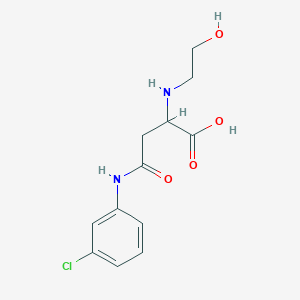
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CA-074, and it belongs to a class of compounds called protease inhibitors. Proteases are enzymes that are involved in many important biological processes, and the inhibition of these enzymes can have significant effects on cellular function.
Aplicaciones Científicas De Investigación
Methionine Salvage Pathway and Apoptosis
The compound 4-Methylthio-2-oxobutanoic acid (MTOB), a derivative of 4-oxobutanoic acid, plays a significant role in the methionine salvage pathway, converting the polyamine byproduct methylthioadenosine to adenine and methionine. Research has shown that MTOB inhibits the growth of several human cell lines in a dose-dependent manner and induces apoptosis, a form of programmed cell death. This activity is particularly notable as it does not solely rely on the inhibition of ornithine decarboxylase (ODC), suggesting that MTOB activates apoptosis through other mechanisms (Tang et al., 2006).
Hemoglobin Oxygen Affinity and Clinical Applications
Another research avenue explores derivatives of 4-oxobutanoic acid in the context of modifying hemoglobin's oxygen affinity. Compounds structurally related to 4-oxobutanoic acid have been found to decrease the oxygen affinity of human hemoglobin, potentially offering clinical benefits in conditions requiring enhanced oxygen delivery, such as ischemia or stroke. This research underscores the potential of 4-oxobutanoic acid derivatives as allosteric effectors of hemoglobin, offering insights into their application in medical scenarios requiring modulation of oxygen delivery (Randad et al., 1991).
Siderophore Production and Microbial Interaction
Research into the production of siderophores by bacteria, specifically Pseudomonas, has identified compounds related to 4-oxobutanoic acid as components of novel siderophores named ornibactins. These compounds facilitate iron uptake by bacteria, playing a crucial role in microbial survival and interaction within their environments. The study of ornibactins and their precursors sheds light on the microbial utilization of 4-oxobutanoic acid derivatives, contributing to our understanding of bacterial adaptation and survival strategies (Stephan et al., 2004).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of 4-oxobutanoic acid have been utilized in the development of sensitive assays, such as ELISA, for detecting residues of pesticides like fenthion in fruit samples. This application highlights the versatility of 4-oxobutanoic acid derivatives in enhancing analytical methodologies for environmental and food safety monitoring (Zhang et al., 2008).
Gallic Acid Degradation and Bacterial Adaptation
The degradation of gallic acid, a major phenolic pollutant, by bacteria involves pathways that include intermediates structurally related to 4-oxobutanoic acid. Understanding these degradation pathways not only provides insights into bacterial adaptation to phenolic pollutants but also offers potential applications in bioremediation and the development of eco-friendly pollutant degradation strategies (Nogales et al., 2011).
Propiedades
IUPAC Name |
4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c13-8-2-1-3-9(6-8)15-11(17)7-10(12(18)19)14-4-5-16/h1-3,6,10,14,16H,4-5,7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEKRKDIHSRVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


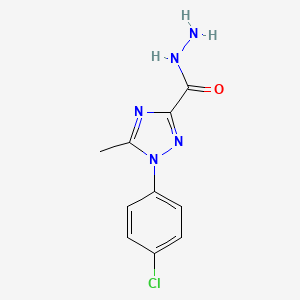
![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)
![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)
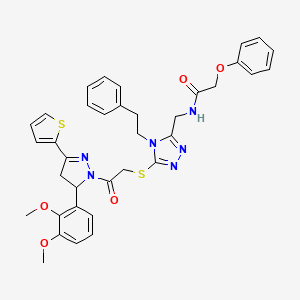
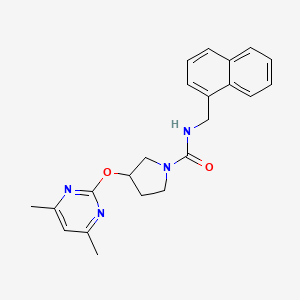
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
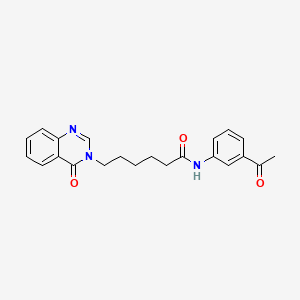
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)


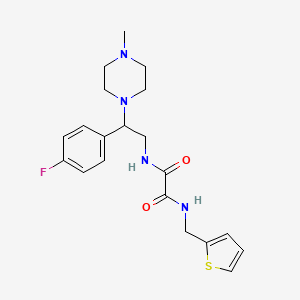
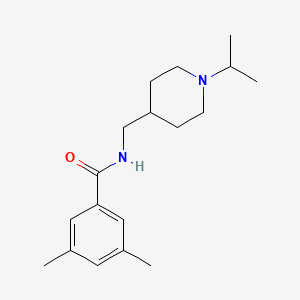
![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)